molecular formula C32H38O4 B3068418 2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 474974-24-8

2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Cat. No. B3068418
CAS RN: 474974-24-8
M. Wt: 486.6 g/mol
InChI Key: ZEAMUCDDXSYBBL-UHFFFAOYSA-N
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Description

“2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a chemical compound with the molecular formula C20H30O4 . It is also known by other names such as 2,5-bis(hexyloxy)terephthalaldehyde and 2,5-bis-hexyloxy-benzene-1,4-dicarbaldehyde .


Molecular Structure Analysis

The molecular structure of “2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is characterized by a molecular weight of 334.450 Da and a monoisotopic mass of 334.214417 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” include a melting point of 67-68 °C, a predicted boiling point of 525.5±45.0 °C, and a predicted density of 0.994±0.06 g/cm3 .

Scientific Research Applications

Liquid Crystals and Display Technologies

Liquid crystals are essential components in displays, including LCDs (liquid crystal displays) and OLEDs (organic light-emitting diodes). The terphenyl-based compound’s rigid core and hexyloxy side chains contribute to its mesomorphic behavior. Researchers have explored its potential as a liquid crystal material due to its favorable optical properties, such as birefringence and response time. By modifying the substituents, it can be tailored for specific display applications .

Supramolecular Chemistry

Supramolecular chemistry involves non-covalent interactions to create functional assemblies. The terphenyl-based compound can form host-guest complexes with other molecules, such as cyclodextrins or crown ethers. Researchers explore its use in molecular recognition, self-assembly, and drug delivery systems.

Safety and Hazards

The safety data sheet for “2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might interact with components of these devices.

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of optoelectronic devices , indicating that this compound might interact with its targets to alter their electronic properties.

Result of Action

Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might have an impact on the electronic properties of these devices.

properties

IUPAC Name

4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O4/c1-3-5-7-9-19-35-31-21-30(28-17-13-26(24-34)14-18-28)32(36-20-10-8-6-4-2)22-29(31)27-15-11-25(23-33)12-16-27/h11-18,21-24H,3-10,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAMUCDDXSYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCC)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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